Vellosimine

Description

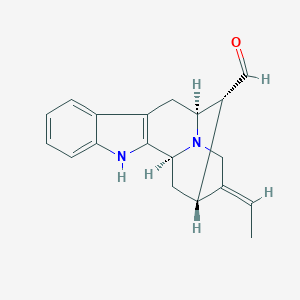

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,12S,13R,14R,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O/c1-2-11-9-21-17-8-14-12-5-3-4-6-16(12)20-19(14)18(21)7-13(11)15(17)10-22/h2-6,10,13,15,17-18,20H,7-9H2,1H3/b11-2-/t13-,15+,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHASSCPGKAMILD-VICVVEARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/CN2[C@H]3C[C@@H]1[C@H]([C@@H]2CC4=C3NC5=CC=CC=C45)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701318281 | |

| Record name | Vellosimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6874-98-2 | |

| Record name | Vellosimine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6874-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vellosimine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006874982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vellosimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VELLOSIMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04956U0JGH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Vellosimine Alkaloid: A Technical Guide to Its Natural Sources, Isolation, and Biosynthesis

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of the sarpagine-type monoterpenoid indole alkaloid, Vellosimine. It details the primary plant sources, quantitative data on extract yields, methodologies for its extraction and isolation, and its biosynthetic pathway. This document is intended to serve as a valuable resource for researchers involved in natural product chemistry, pharmacology, and drug discovery.

Primary Natural Sources of this compound

This compound is a specialized metabolite found within a select group of plant species, primarily belonging to the Apocynaceae family. The principal genera known to produce this alkaloid are Geissospermum and Rauvolfia.

-

Geissospermum vellosii Allemão: Also known by its synonym Geissospermum laeve, this Amazonian rainforest tree is the most widely cited natural source of this compound.[1][2][3][4][5] The stem bark is particularly rich in a complex mixture of indole alkaloids, including this compound.[1][2][6]

-

Rauvolfia verticillata (Lour.) Baill.: This species, found in Hong Kong and other parts of Asia, has also been identified as a source of this compound.[7][8] Plants of the Rauvolfia genus are well-known for their diverse array of bioactive indole alkaloids.[7]

Quantitative Data on Alkaloid Yields

Specific quantitative data detailing the concentration of this compound (e.g., in mg/g of dry plant material or as a percentage of the total alkaloid content) is not extensively reported in the available scientific literature. However, studies on Geissospermum vellosii provide yields for crude and alkaloid-rich extracts, which serve as an indicator of the total alkaloid content.

| Plant Species | Plant Part | Extraction Method | Extract Type | Yield (%) | Reference |

| Geissospermum vellosii | Stem Bark | Ethanolic Extraction | Crude Ethanol Extract | 2.0 | [9] |

| Geissospermum vellosii | Stem Bark | Acid-Base Partition | Total Alkaloid Fraction | 27.5 (of the 2.0% crude extract) | [9] |

Note: The Total Alkaloid Fraction contains a mixture of numerous alkaloids, of which this compound is one component.

Experimental Protocols: Extraction and Isolation

The isolation of this compound involves a multi-step process beginning with the extraction from plant material, followed by purification to isolate the specific alkaloid. The following is a synthesized protocol based on methodologies described in the literature.[1][6][10]

General Experimental Workflow

The overall process for isolating this compound from its natural source can be visualized as follows:

Detailed Methodology

1. Plant Material Preparation:

-

Collect the stem bark of Geissospermum vellosii.

-

Air-dry the plant material in a shaded, well-ventilated area until brittle.

-

Grind the dried bark into a fine powder using a mechanical blender.

2. Extraction:

-

Place approximately 100 g of the powdered bark into a cellulose thimble.

-

Perform a continuous extraction using a Soxhlet apparatus with a solvent system such as 70:30 Ethanol/Water containing 0.1% formic acid for approximately 24 hours.[2] The acidic condition facilitates the extraction of basic alkaloids by forming their soluble salts.

-

After extraction, evaporate the solvent from the resulting solution under reduced pressure using a rotary evaporator to obtain the crude hydroalcoholic extract.

3. Acid-Base Partitioning for Alkaloid Fraction:

-

Redissolve the crude extract in a 5% aqueous hydrochloric acid (HCl) solution.

-

Perform a liquid-liquid extraction with an immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove neutral and acidic compounds, which will remain in the organic phase. Discard the organic phase.

-

Basify the remaining aqueous phase to a pH of 9-10 by the slow addition of ammonium hydroxide (NH₄OH). This deprotonates the alkaloid salts, rendering them soluble in organic solvents.

-

Extract the basified aqueous solution multiple times with dichloromethane or chloroform. The alkaloids will partition into the organic phase.

-

Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Evaporate the solvent to yield the crude alkaloid fraction.

4. Chromatographic Purification:

-

The crude alkaloid fraction is a complex mixture and requires further separation. High-Performance Counter-Current Chromatography (HPCCC) has been effectively used for this purpose.[6]

-

HPCCC Protocol Example:

-

Solvent System: A two-phase solvent system, such as ethyl acetate-butanol-water (2:3:5 v/v/v), can be employed.

-

Operation: Dissolve the crude alkaloid fraction in a portion of the solvent system. The lower aqueous phase can be used as the mobile phase, and the upper organic phase as the stationary phase.

-

Fraction Collection: Collect fractions based on the elution profile and monitor using Thin-Layer Chromatography (TLC) or HPLC.

-

-

Fractions identified as containing this compound may require further purification using preparative HPLC on a C18 or Phenyl-hexyl column to achieve high purity.[10]

5. Characterization and Identification:

-

The structure of the isolated pure compound is confirmed using standard spectroscopic techniques.

-

Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) will show the molecular ion peak corresponding to the mass of this compound (C₁₉H₂₀N₂O, M.W. 292.38).

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to elucidate the complete chemical structure and stereochemistry, which can be compared with data reported in the literature.[1]

Biosynthesis of this compound

This compound is a monoterpenoid indole alkaloid (MIA) of the sarpagan type. Its biosynthesis begins with the universal precursor to nearly all MIAs, strictosidine. This precursor is formed from the condensation of tryptamine (derived from the amino acid tryptophan) and the monoterpenoid secologanin. The pathway then proceeds through several enzymatic steps to form the characteristic sarpagan skeleton.

The key late-stage steps in the biosynthesis involve the formation of the sarpagan bridge by a Sarpagan Bridge Enzyme (SBE) to produce polyneuridine aldehyde.[11][12] This intermediate is then acted upon by Polyneuridine Aldehyde Esterase (PNAE) to yield 16-epi-vellosimine, which subsequently undergoes spontaneous epimerization to the more stable this compound.[11][12]

References

- 1. researchgate.net [researchgate.net]

- 2. iris.unito.it [iris.unito.it]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. experts.illinois.edu [experts.illinois.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Stereochemical insights into sarpagan and akuammiline alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Unveiling Vellosimine: A Technical Guide to its Isolation from Geissospermum vellosii

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the isolation and purification of vellosimine, a bioactive indole alkaloid, from the bark of Geissospermum vellosii. The following sections provide a comprehensive overview of the necessary experimental protocols, supported by quantitative data and visual workflows, to facilitate the replication and further investigation of this promising natural compound.

Overview of this compound

This compound is a macroline alkaloid with the chemical formula C19H20N2O.[1] It is one of many indole alkaloids found in Geissospermum vellosii, a tree native to the Amazon rainforest.[2] This class of compounds has garnered significant interest for its potential therapeutic properties.

Extraction of Alkaloids from Geissospermum vellosii Bark

The initial step in isolating this compound involves the extraction of the total alkaloid content from the dried and powdered bark of Geissospermum vellosii. A common and effective method is Soxhlet extraction.

Experimental Protocol: Soxhlet Extraction

-

Preparation of Plant Material: The bark of Geissospermum vellosii is first frozen and then finely ground into a powder using a high-speed blender.

-

Soxhlet Extraction:

-

A sample of the powdered bark (e.g., 6.5 g) is placed into a Soxhlet apparatus.[2]

-

The extraction is performed using a 70:30 mixture of ethanol and 0.1% formic acid in ultra-pure water (200.0 mL).[2] The acidification of the solvent aids in the extraction of basic alkaloids by forming their corresponding salts and helps to minimize oxidation.[2]

-

The oil-bath temperature is maintained at 93 ± 3 °C.[2]

-

The extraction is carried out for approximately 24 cycles, with each cycle lasting about 45 minutes, to ensure a thorough extraction.[2]

-

-

Post-Extraction Processing:

-

The resulting extraction solution is centrifuged at 5000 rpm for 10 minutes to remove any solid plant material.[2]

-

The supernatant, containing the crude alkaloid extract, is collected for further purification.

-

Chromatographic Purification of this compound

The purification of this compound from the crude alkaloid extract is a multi-step process that typically involves a combination of chromatographic techniques. High-Performance Countercurrent Chromatography (HPCCC) followed by flash chromatography has been shown to be an effective strategy.[3]

Experimental Protocol: HPCCC and Flash Chromatography

-

High-Performance Countercurrent Chromatography (HPCCC):

-

The crude alkaloid extract is subjected to HPCCC. This technique separates compounds based on their differential partitioning between two immiscible liquid phases.

-

A suitable solvent system, such as ethyl acetate-butanol-water (2:3:5 v/v/v), is used in an elution-extrusion mode, with the upper phase serving as the stationary phase.[4]

-

Fractions are collected and analyzed (e.g., by thin-layer chromatography or HPLC) to identify those containing this compound.

-

-

Flash Column Chromatography:

-

The fractions enriched with this compound from the HPCCC step are combined and further purified using flash column chromatography.

-

The specific stationary and mobile phases for flash chromatography would be selected based on the polarity of this compound and the remaining impurities.

-

The combination of these chromatographic methods allows for the isolation of this compound with high purity.[3]

Analytical Characterization of this compound

The identity and purity of the isolated this compound are confirmed using various analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with UV and mass spectrometry detectors, as well as Nuclear Magnetic Resonance (NMR) spectroscopy.

HPLC Analysis Conditions

| Parameter | Value |

| Column | Pinnacle® DB Biphenyl, 150 × 2.1 mm, 3.0 µm |

| Mobile Phase A | Aqueous formic acid (0.01%) |

| Mobile Phase B | Acetonitrile + 0.01% formic acid |

| Gradient | Isocratic at 15% B for 12 min, 15-21% B from 12-15 min, isocratic at 21% B for 15 min, 21-100% B from 30-109 min |

| Flow Rate | 0.200 mL/min |

| Injection Volume | 10 µL |

| Detection | Diode array detector (220-500 nm) |

Table 1: HPLC conditions for the analysis of alkaloids from Geissospermum vellosii extract.[2]

Spectroscopic Data

The structural elucidation of this compound is confirmed by mass spectrometry and NMR spectroscopy.

| Technique | Observed Data |

| Mass Spectrometry | Molecular Formula: C19H20N2O, Molecular Weight: 292.4 g/mol [1] |

| NMR Spectroscopy | The identity of this compound is confirmed through detailed 1H and 13C NMR analysis and comparison with published data. |

Table 2: Key analytical data for the characterization of this compound.

Visualizing the Isolation Workflow

The following diagrams illustrate the key stages in the isolation of this compound from Geissospermum vellosii.

This guide provides a framework for the successful isolation and characterization of this compound from Geissospermum vellosii. The detailed protocols and analytical data serve as a valuable resource for researchers in natural product chemistry and drug discovery.

References

The Vellosimine Biosynthetic Pathway in Rauvolfia serpentina: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the enzymatic cascade leading to the sarpagan alkaloid intermediate, vellosimine, in the medicinal plant Rauvolfia serpentina. This guide provides a comprehensive overview of the core biosynthetic pathway, quantitative enzymatic data, detailed experimental protocols, and the regulatory signaling network, tailored for researchers, scientists, and professionals in drug development.

Introduction

Rauvolfia serpentina, commonly known as Indian snakeroot, is a medicinal plant renowned for its rich diversity of terpenoid indole alkaloids (TIAs), many of which possess significant pharmacological activities. Among these, the sarpagan-type alkaloids are of particular interest due to their complex chemical structures and therapeutic potential. This compound serves as a crucial intermediate in the biosynthesis of sarpagan and ajmaline-type alkaloids. Understanding the intricate enzymatic steps and regulatory mechanisms governing the formation of this compound is paramount for metabolic engineering efforts aimed at enhancing the production of these valuable compounds and for the discovery of novel therapeutic agents. This technical guide provides a detailed examination of the this compound biosynthetic pathway, consolidating current knowledge on the key enzymes, their kinetics, and the methodologies employed for their study.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound is a branch of the complex terpenoid indole alkaloid pathway, originating from the central precursor strictosidine. The formation of this compound involves a series of enzymatic reactions that modify the strictosidine aglycone to form the characteristic sarpagan skeleton.

The key steps in the this compound biosynthetic pathway are:

-

Formation of Polyneuridine Aldehyde: The pathway to sarpagan alkaloids begins with the conversion of a strictosidine-derived intermediate, geissoschizine, to polyneuridine aldehyde. This crucial cyclization reaction is catalyzed by the Sarpagan Bridge Enzyme (SBE) , a cytochrome P450-dependent monooxygenase. This enzyme establishes the C-5/C-16 bond that defines the sarpagan bridge structure[1][2].

-

Conversion to 16-epi-Vellosimine: Polyneuridine aldehyde is then converted to the labile indole alkaloid 16-epi-vellosimine. This reaction is catalyzed by the highly specific Polyneuridine Aldehyde Esterase (PNAE) [3][4][5][6]. PNAE is a key enzyme that directs the metabolic flux towards the sarpagan and ajmalan branches of the TIA pathway.

-

Epimerization to this compound: 16-epi-vellosimine is subsequently epimerized to form the more stable this compound.

-

Reduction to 10-Deoxysarpagine: this compound can be further metabolized, for instance, through reduction to 10-deoxysarpagine, a reaction catalyzed by This compound Reductase . This step is part of the pathway leading to other sarpagan alkaloids.

The following diagram illustrates the core enzymatic steps in the this compound biosynthetic pathway:

Quantitative Data on Key Enzymes

Precise quantitative data on the enzymes involved in the this compound pathway is crucial for understanding the metabolic flux and for designing effective metabolic engineering strategies. The following table summarizes the available kinetic parameters for the key enzymes.

| Enzyme | Substrate | Km (µM) | Vmax | kcat | Optimal pH | Optimal Temperature (°C) | Source |

| Sarpagan Bridge Enzyme (SBE) | Geissoschizine | 22.5 (apparent) | Not Reported | Not Reported | Not Reported | Not Reported | [1] |

| Polyneuridine Aldehyde Esterase (PNAE) | Polyneuridine Aldehyde | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [3][4][5][6] |

| 1,2-dihydrovomilenine reductase* | 1,2-dihydrovomilenine | Not Reported | Not Reported | Not Reported | 6.0 | 37 | [7] |

*Note: 1,2-dihydrovomilenine reductase is an enzyme closely related to this compound reductase and provides an indication of the potential characteristics of reductases in this pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying the this compound biosynthetic pathway.

Sarpagan Bridge Enzyme (SBE) in vitro Assay

This protocol is adapted from the characterization of SBE from Rauvolfia serpentina expressed in yeast microsomes[1].

Objective: To determine the enzymatic activity of SBE by measuring the conversion of geissoschizine to polyneuridine aldehyde.

Materials:

-

Yeast microsomes containing recombinant SBE

-

Geissoschizine (substrate)

-

NADPH

-

Potassium phosphate buffer (pH 7.4)

-

Methanol

-

LC-MS/MS system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:

-

Potassium phosphate buffer (50 mM, pH 7.4)

-

Yeast microsomes (final protein concentration of 0.1-0.5 mg/mL)

-

NADPH (200 µM)

-

-

Pre-incubation: Pre-incubate the reaction mixture at 30°C for 5 minutes.

-

Initiation of Reaction: Start the reaction by adding geissoschizine to a final concentration range of 0-300 µM.

-

Incubation: Incubate the reaction at 30°C for 30-60 minutes.

-

Termination of Reaction: Stop the reaction by adding 800 µL of cold methanol.

-

Sample Preparation: Centrifuge the mixture to precipitate proteins. Transfer the supernatant to a new tube for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant for the presence of polyneuridine aldehyde using a UPLC system coupled to a mass spectrometer. Use a C18 column with a gradient of acetonitrile in water with 0.1% formic acid. Monitor the transition for polyneuridine aldehyde.

Workflow Diagram:

Polyneuridine Aldehyde Esterase (PNAE) Purification and Assay (Conceptual Protocol)

Objective: To purify PNAE from R. serpentina cell cultures and assay its activity.

Part 1: PNAE Purification

-

Crude Extract Preparation: Homogenize frozen R. serpentina cell culture biomass in an appropriate buffer (e.g., Tris-HCl or phosphate buffer) containing protease inhibitors. Centrifuge to remove cell debris.

-

Ammonium Sulfate Precipitation: Fractionally precipitate the crude extract with ammonium sulfate to enrich for PNAE.

-

Chromatography: Subject the enriched protein fraction to a series of chromatographic steps, such as ion-exchange, hydrophobic interaction, and size-exclusion chromatography, to purify PNAE to homogeneity. Monitor fractions for PNAE activity at each step.

Part 2: PNAE Enzyme Assay

-

Reaction Setup: In a suitable reaction vessel, combine the purified PNAE fraction with polyneuridine aldehyde in a buffered solution.

-

Incubation: Incubate the reaction at an optimal temperature and for a specific duration.

-

Extraction: Stop the reaction and extract the product, 16-epi-vellosimine, using an organic solvent (e.g., ethyl acetate).

-

Analysis: Analyze the extracted product by thin-layer chromatography (TLC) or LC-MS to confirm the presence and quantify the amount of 16-epi-vellosimine formed.

This compound Reductase Assay (Conceptual Protocol)

Based on the characterization of a related enzyme, 1,2-dihydrovomilenine reductase[7], a conceptual protocol for a this compound reductase assay can be proposed.

Objective: To measure the activity of this compound reductase by monitoring the NADPH-dependent reduction of this compound.

Materials:

-

Purified or partially purified this compound reductase

-

This compound (substrate)

-

NADPH

-

Buffer (e.g., phosphate buffer, pH 6.0)

-

Spectrophotometer or HPLC system

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the buffer, NADPH, and the enzyme solution.

-

Initiation of Reaction: Start the reaction by adding this compound.

-

Activity Measurement (Spectrophotometric): Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

Activity Measurement (HPLC): Alternatively, stop the reaction at different time points and analyze the formation of the product, 10-deoxysarpagine, using HPLC.

LC-MS/MS Quantification of this compound and Related Alkaloids

This protocol provides a general framework for the quantification of this compound in R. serpentina plant material[8][9].

Objective: To extract and quantify this compound and other related alkaloids from R. serpentina tissues.

Part 1: Sample Extraction

-

Sample Preparation: Lyophilize and grind the plant tissue (e.g., roots, leaves) to a fine powder.

-

Extraction: Extract the powdered tissue with an appropriate solvent, such as methanol or ethanol, using sonication or maceration.

-

Filtration and Concentration: Filter the extract and concentrate it under reduced pressure.

-

Solid-Phase Extraction (SPE): For cleaner samples, the crude extract can be further purified using SPE cartridges.

Part 2: LC-MS/MS Analysis

-

Chromatographic Separation: Inject the prepared extract onto a reverse-phase C18 column. Use a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid to improve ionization.

-

Mass Spectrometric Detection: Use a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Optimize the MS parameters (e.g., collision energy) for this compound and other target alkaloids using authentic standards.

-

Quantification: Use a multiple reaction monitoring (MRM) method to quantify the analytes. Create a calibration curve using a series of standard solutions of known concentrations.

Workflow Diagram:

Regulatory Signaling Pathways

The biosynthesis of terpenoid indole alkaloids, including those in the this compound pathway, is tightly regulated by a complex network of signaling molecules and transcription factors. The plant hormone jasmonate (JA) plays a central role in orchestrating the expression of MIA biosynthetic genes in response to various stimuli, such as herbivory and pathogen attack.

Key components of the jasmonate signaling pathway that regulate MIA biosynthesis include:

-

JAZ (Jasmonate ZIM-domain) proteins: These are repressor proteins that, in the absence of JA, bind to and inhibit the activity of transcription factors that activate MIA biosynthetic genes.

-

MYC transcription factors: These are basic helix-loop-helix (bHLH) transcription factors that are master regulators of the JA response. Upon JA perception, JAZ proteins are degraded, releasing MYC transcription factors to activate downstream target genes.

-

AP2/ERF (APETALA2/ETHYLENE RESPONSE FACTOR) transcription factors: A specific subfamily of these transcription factors, known as the ORCA (Octadecanoid-responsive Catharanthus AP2-domain) proteins , are key activators of MIA biosynthetic genes. ORCA transcription factors are themselves induced by JA and bind to specific DNA motifs, known as jasmonate-responsive elements (JREs), in the promoters of their target genes[3].

While much of the research on ORCA transcription factors has been conducted in Catharanthus roseus, it is highly probable that homologous transcription factors play a similar role in regulating the sarpagan alkaloid pathway, including the genes for SBE and PNAE, in Rauvolfia serpentina.

Logical Relationship Diagram:

Conclusion and Future Perspectives

The this compound biosynthetic pathway in Rauvolfia serpentina represents a critical branch point in the formation of medicinally important sarpagan and ajmaline-type alkaloids. While significant progress has been made in identifying the key enzymes, SBE and PNAE, a complete quantitative understanding of the pathway remains to be elucidated. Future research should focus on:

-

Complete Kinetic Characterization: Determining the Vmax and kcat values for SBE, PNAE, and this compound Reductase is essential for accurate metabolic flux analysis and modeling.

-

Detailed Protocol Development: The establishment of robust, detailed protocols for the purification and assay of PNAE and this compound Reductase will facilitate further research in this area.

-

Regulatory Network Elucidation: Identifying the specific ORCA and other transcription factors in R. serpentina that regulate the this compound pathway, and characterizing the cis-regulatory elements in the promoters of the biosynthetic genes, will provide valuable tools for metabolic engineering.

-

Metabolic Engineering: The heterologous expression of the this compound biosynthetic pathway in microbial hosts, such as Saccharomyces cerevisiae, offers a promising avenue for the sustainable production of sarpagan alkaloids.

A deeper understanding of the this compound biosynthetic pathway will not only advance our fundamental knowledge of plant secondary metabolism but also pave the way for the development of novel strategies for the production of valuable pharmaceuticals.

References

- 1. Sarpagan bridge enzyme has substrate-controlled cyclization and aromatization modes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of sarpagan bridge enzyme-mediated pericyclivine biosynthesis [unbscholar.lib.unb.ca]

- 3. Characterization of polyneuridine aldehyde esterase, a key enzyme in the biosynthesis of sarpagine/ajmaline type alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantification and characterization of alkaloids from roots of Rauwolfia serpentina using ultra-high performance liquid chromatography-photo diode array-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Polyneuridine aldehyde esterase: an unusually specific enzyme involved in the biosynthesis of sarpagine type alkaloids - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Identification of a novel jasmonate-responsive element in the AtJMT promoter and its binding protein for AtJMT repression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structural characterization of monoterpene indole alkaloids in ethanolic extracts of Rauwolfia species by liquid chromatography with quadrupole time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Profile of Vellosimine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Vellosimine, a sarpagine-type indole alkaloid. The information is compiled to assist in the identification, characterization, and analysis of this compound in research and drug development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. The following tables summarize the reported ¹H and ¹³C NMR data for (±)-Vellosimine, recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for (±)-Vellosimine (400 MHz, CDCl₃) [1]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 9.64 | s | - | 1H | Aldehyde H |

| 7.85 | s | - | 1H | Indole N-H |

| 7.47 | d | 7.7 | 1H | Aromatic H |

| 7.32 | d | 8.1 | 1H | Aromatic H |

| 7.16 | td | 7.6, 1.3 | 1H | Aromatic H |

| 7.10 | td | 7.4, 1.2 | 1H | Aromatic H |

| 5.43–5.29 | m | - | 1H | Olefinic H |

| 4.22–4.10 | m | - | 1H | - |

| 3.62 | ddt | 12.4, 10.5, 2.7 | 3H | - |

| 3.20 | dt | 4.0, 1.9 | 1H | - |

| 3.14 | ddd | 15.6, 5.2, 1.1 | 1H | - |

| 2.60 | dd | 15.6, 1.5 | 1H | - |

| 2.51 | dt | 7.6, 1.5 | 1H | - |

| 2.07 | ddd | 12.2, 9.9, 2.0 | 1H | - |

| 1.82 | ddd | 12.6, 4.2, 2.4 | 1H | - |

| 1.61 | dt | 4.2, 2.0 | 3H | Methyl H |

Table 2: ¹³C NMR Spectroscopic Data for a this compound Derivative (101 MHz, CDCl₃)

While specific ¹³C NMR data for the parent this compound was not explicitly detailed in the readily available literature, the following data for a closely related derivative provides valuable insight into the carbon skeleton's chemical shifts.

| Chemical Shift (δ, ppm) |

| 217.23 |

| 137.71 |

| 137.56 |

| 132.36 |

| 126.68 |

| 121.51 |

| 121.20 |

| 119.23 |

| 118.65 |

| 108.88 |

| 104.64 |

| 64.29 |

| 55.66 |

| 49.81 |

| 44.47 |

| 35.98 |

| 29.43 |

| 22.65 |

| 12.79 |

The NMR spectra were acquired using the following general procedure[1]:

-

Sample Preparation: The this compound sample was dissolved in deuterated chloroform (CDCl₃).

-

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz and 101 MHz NMR spectrometer, respectively.

-

Referencing: The chemical shifts for ¹H and ¹³C NMR spectra were referenced to the residual solvent signal of CDCl₃ (7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Data Analysis: Structural assignments were confirmed using 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

Infrared (IR) Spectroscopy

Specific IR spectroscopic data for this compound is not extensively tabulated in the available literature. However, based on its functional groups (indole, aldehyde, alkene, and amine), the characteristic absorption peaks can be predicted as summarized in Table 3.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3300-3500 | N-H (Indole) | Stretching |

| 3000-3100 | C-H (Aromatic/Alkene) | Stretching |

| 2850-3000 | C-H (Alkane) | Stretching |

| 2720, 2820 | C-H (Aldehyde) | Stretching |

| 1720-1740 | C=O (Aldehyde) | Stretching |

| 1640-1680 | C=C (Alkene) | Stretching |

| 1450-1600 | C=C (Aromatic) | Stretching |

| 1000-1300 | C-N | Stretching |

A general protocol for obtaining the IR spectrum of an alkaloid like this compound is as follows:

-

Sample Preparation: A small amount of the purified this compound sample (1-2 mg) is finely ground with spectroscopic grade potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet. Alternatively, for an Attenuated Total Reflectance (ATR) FT-IR spectrometer, the solid sample can be placed directly on the crystal.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum, a plot of transmittance or absorbance versus wavenumber, is analyzed to identify the characteristic absorption bands of the functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Detailed UV-Vis absorption maxima for this compound are not consistently reported. However, indole alkaloids typically exhibit characteristic absorption bands in the UV region due to the π-electron system of the indole nucleus.

Table 4: Predicted UV-Vis Absorption for this compound

| Wavelength (λmax, nm) | Chromophore |

| ~220-230 and ~270-290 | Indole Ring |

The following is a general procedure for acquiring a UV-Vis spectrum of an alkaloid:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable UV-transparent solvent, such as ethanol or methanol.

-

Instrumentation: The UV-Vis spectrum is recorded using a double-beam UV-Vis spectrophotometer.

-

Data Acquisition: The absorbance is measured over a wavelength range of approximately 200-400 nm. A solvent blank is used as a reference.

-

Data Analysis: The spectrum is examined for the wavelengths of maximum absorbance (λmax), which are characteristic of the compound's chromophores.

Workflow for Spectroscopic Analysis of this compound

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like this compound.

Caption: General workflow for the isolation and spectroscopic analysis of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of Vellosimine

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, an indole alkaloid of significant interest in natural product chemistry and pharmacology. This document details its structural characteristics, physicochemical parameters, and spectral data, supported by experimental protocols for its synthesis and isolation.

Chemical and Physical Properties

This compound is a sarpagan-type indole alkaloid, characterized by a complex pentacyclic ring system.[1] Its structural rigidity and functional groups contribute to its distinct chemical and biological properties.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below, providing a quantitative snapshot for researchers.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₀N₂O | [1][2] |

| Molecular Weight | 292.37 g/mol | [2] |

| Exact Mass | 292.157 g/mol | [2] |

| Appearance | Solid at room temperature | [2] |

| Boiling Point | 488.3 ± 45.0 °C at 760 mmHg | [2] |

| Density | 1.3 ± 0.1 g/cm³ | [2] |

| LogP | 3.42 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 1 | [2] |

Solubility

This compound's solubility profile is critical for experimental design and formulation development.

| Solvent | Solubility | Source |

| Water | Practically insoluble | [3] |

| DMSO | Soluble (e.g., 10 mM) | [2] |

| Chloroform | Soluble | [4] |

| Dichloromethane | Soluble | [4] |

| Ethyl Acetate | Soluble | [4] |

| Acetone | Soluble | [4] |

Spectral Data

Structural elucidation of this compound relies heavily on spectroscopic techniques. The following table summarizes key spectral data.

| Spectroscopy | Data Highlights | Source |

| ¹H NMR (400 MHz, CDCl₃) | δ 9.64 (s, 1H, Aldehyde), 7.85 (s, 1H, Indole NH), 7.47 (d, J=7.7 Hz, 1H, Ar-H), 7.32 (d, J=8.1 Hz, 1H, Ar-H), 7.16 (td, J=7.6, 1.3 Hz, 1H, Ar-H), 7.10 (td, J=7.4, 1.2 Hz, 1H, Ar-H), 5.43–5.29 (m, 1H, Olefinic H) | [5] |

| ¹³C NMR (101 MHz, CDCl₃) | δ 217.23 (Aldehyde C=O), 137.71, 137.56, 132.36, 126.68, 121.51, 121.20, 119.23, 118.65, 108.88, 104.64 (Aromatic/Olefinic C) | [5] |

| High-Resolution Mass Spectrometry (HRMS-ESI⁺) | m/z calculated for C₁₉H₂₁N₂O ([M+H]⁺): 293.1653, found: 293.1648 | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline key experimental procedures for the synthesis and isolation of this compound.

Total Synthesis of (±)-Vellosimine

A recent synthetic route provides rapid access to this compound. The overall workflow is depicted below, followed by detailed protocols for key steps.[5]

Caption: Synthetic workflow for (±)-Vellosimine.

Protocol 1: Fischer Indolization [6]

-

Dissolve the diketone intermediate (1.0 equiv) in dry ethanol.

-

Add phenylhydrazine hydrochloride (2.5 equiv).

-

Reflux the reaction mixture overnight.

-

Cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Redissolve the residue in dry methanol, followed by the slow addition of acetyl chloride.

-

Reflux the mixture overnight, then cool to room temperature.

-

Add 2,4-dichlorobenzaldehyde (10 equiv) as a hydrazine scavenger and stir overnight.

-

Quench the reaction with triethylamine (TEA) and evaporate the solvent.

-

Purify the crude product by flash column chromatography to yield the indole ketone.

Protocol 2: Wittig Olefination and Hydrolysis [5][6]

-

Stir (Methoxymethyl)triphenylphosphonium chloride (7.3 equiv) and potassium tert-butoxide (KOtBu, 10 equiv) in dry toluene at room temperature to form the ylide.

-

Add a solution of the indole ketone (1.0 equiv) in dry THF to the dark red ylide solution.

-

Stir the reaction mixture overnight at room temperature.

-

Quench the reaction with H₂O and extract with ethyl acetate.

-

Dry the combined organic layers with anhydrous Na₂SO₄ and evaporate the solvent.

-

Redissolve the crude enol ether intermediate in a mixture of 2.0 M HCl and THF.

-

Stir the solution at 55 °C overnight.

-

Quench the reaction with 2.0 M NaOH solution and extract with dichloromethane (DCM).

-

Dry the organic layer with anhydrous Na₂SO₄, evaporate the solvent, and purify the crude product by column chromatography to afford this compound.

Isolation from Natural Sources

This compound is a plant metabolite found in species such as Rauvolfia serpentina and Geissospermum vellosii.[1][2][7] The general isolation procedure is outlined below.

Caption: Isolation of this compound from plant material.

Protocol 3: General Alkaloid Extraction

-

Grind dried and powdered plant material (e.g., roots of Rauvolfia serpentina) and macerate with a suitable organic solvent (e.g., methanol or ethyl acetate) for an extended period.

-

Filter the extract and concentrate it under reduced pressure to obtain a crude residue.

-

Perform an acid-base extraction:

-

Dissolve the crude extract in an acidic aqueous solution (e.g., 5% HCl) to protonate the alkaloids, making them water-soluble.

-

Wash the acidic solution with a non-polar solvent (e.g., hexane) to remove neutral compounds.

-

Basify the aqueous layer with a base (e.g., NH₄OH) to a pH of ~9-10 to deprotonate the alkaloids.

-

Extract the basified aqueous solution with a solvent like dichloromethane or chloroform.

-

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate to yield the crude alkaloid mixture.

-

Subject the crude mixture to column chromatography (e.g., silica gel or alumina) using a gradient of solvents (e.g., hexane-ethyl acetate mixtures) to separate the individual alkaloids.

-

Monitor fractions by Thin Layer Chromatography (TLC) and combine those containing this compound.

-

Further purify the combined fractions by recrystallization or preparative HPLC to obtain pure this compound.

Biological Context and Signaling Pathways

This compound is an intermediate in the biosynthesis of more complex sarpagan and ajmaline-type alkaloids.[8] Its biological activity is an area of ongoing research.

Biosynthetic Pathway

In plants, this compound arises from the precursor 16-epi-vellosimine, which is formed from strictosidine aglycone through a series of enzymatic steps.[8] 16-epi-vellosimine can spontaneously epimerize to the more stable this compound, which then serves as a substrate for further enzymatic transformations in the sarpagine pathway.[8][9]

Caption: this compound in the sarpagan biosynthetic pathway.

Pharmacological Activity

This compound and its derivatives have been investigated for several biological activities. Traditionally, plants containing these alkaloids have been used to treat hypertension and neuralgia.[10][11] Modern research has shown that this compound possesses modest anticancer activity.[12] Furthermore, synthetic analogues have demonstrated the ability to induce ferroptosis, a non-apoptotic form of cell death, suggesting a potential new avenue for cancer therapy.[12] As with many alkaloids, this compound may influence cellular processes through interactions with various signaling pathways, though specific targets are still under investigation.[13]

References

- 1. This compound | C19H20N2O | CID 11266327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound ((+)-Vellosimine; Alkaloid RB 19) | Alkaloids | 6874-98-2 | Invivochem [invivochem.com]

- 3. Showing Compound this compound (FDB031253) - FooDB [foodb.ca]

- 4. This compound | CAS:6874-98-2 | Manufacturer ChemFaces [chemfaces.com]

- 5. A Short Synthesis of this compound and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. De novo biosynthesis of antiarrhythmic alkaloid ajmaline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stereochemical insights into sarpagan and akuammiline alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The influence of alkaloids on oxidative stress and related signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Vellosimine: A Technical Guide to its Discovery, Synthesis, and Biological Activity

Introduction

Vellosimine is a sarpagine-type monoterpenoid indole alkaloid characterized by a complex polycyclic structure. First isolated from the plant Geissospermum vellosii, it has since been identified in various species of the Rauwolfia genus, which are known for their use in traditional medicine for treating conditions such as hypertension, migraine, and neuralgia.[1] The intricate architecture and potential therapeutic applications of this compound have made it a significant target for total synthesis and biological investigation. This guide provides a comprehensive overview of the discovery, historical background, synthetic methodologies, and known biological activities of this compound, tailored for researchers, scientists, and professionals in drug development.

Discovery and Historical Background

This compound was first isolated and its structure elucidated from the bark of Geissospermum vellosii, a plant native to South America. Subsequent studies have reported its presence in various Rauwolfia species, plants with a long history of use in traditional medicine across Asia and Africa.[1][2] The structure of this compound, confirmed by NMR spectroscopy, features a characteristic indole nucleus fused to an azabicyclo[3.3.1]nonane core and a quinuclidine moiety.[1][3] Its complex, stereochemically rich structure has presented a significant challenge and an attractive goal for synthetic chemists.

Chemical Synthesis

The total synthesis of this compound has been a subject of considerable interest, leading to the development of several distinct and innovative synthetic strategies.

Cook's Stereospecific Total Synthesis

The first stereospecific total synthesis of (+)-Vellosimine was accomplished by the Cook group.[4][5] This landmark synthesis commenced from commercially available D-(+)-tryptophan methyl ester and achieved an overall yield of 27%.[4][5] A key feature of this route is the enantiospecific construction of the core structure.

Other Notable Synthetic Approaches

Following Cook's pioneering work, several other research groups have reported total syntheses of this compound, each employing unique strategies:

-

Martin's Biomimetic Approach: This synthesis utilizes a biomimetic cyclization strategy, mimicking the proposed biosynthetic pathway of the sarpagine alkaloids.

-

Gaich's [5+2] Cycloaddition/Ring Enlargement Strategy: This approach features a [5+2] cycloaddition followed by a ring enlargement to construct the key structural motifs of the molecule.

-

Zhang's Oxidative Cyclization Strategy: Zhang and coworkers developed a synthesis that employs a sequential oxidative cyclopropanol ring-opening cyclization/ketone α-allenylation strategy.

-

Qi's Oxidative Coupling Approach: This synthetic route is highlighted by an aza-Achmatowicz/indole cyclization cascade and an intramolecular oxidative coupling to assemble the core structure.

A summary of the overall yields for some of the reported total syntheses is presented in the table below.

| Synthetic Approach | Starting Material | Overall Yield | Reference |

| Cook's Synthesis | D-(+)-tryptophan methyl ester | 27% | [4][5] |

| Chatinovska et al. Synthesis | 9-azabicyclo[3.3.1]nonane precursor | 37% | [6] |

Experimental Protocols: Synthesis

Detailed experimental protocols for the key transformations in the synthesis of this compound are crucial for reproducibility and further research. Below are generalized procedures for some of the critical steps, compiled from various reported syntheses.

Pictet-Spengler Reaction

This reaction is a cornerstone in the synthesis of many indole alkaloids, including this compound, for the formation of the tetrahydro-β-carboline core.

-

Reactants: A tryptamine derivative and an aldehyde or ketone.

-

Conditions: Typically carried out under acidic conditions (e.g., protic or Lewis acids) in various solvents. The reaction can be performed at room temperature or with heating.

-

General Procedure: To a solution of the tryptamine derivative in a suitable solvent (e.g., methanol, dichloromethane), the aldehyde or ketone is added, followed by the acid catalyst. The reaction mixture is stirred for a specified time until completion, monitored by thin-layer chromatography (TLC). The product is then isolated and purified by standard techniques such as column chromatography.

Intramolecular Palladium-Catalyzed Coupling

This reaction is a key step in several syntheses for the formation of a crucial C-C bond within the polycyclic framework.

-

Reactants: A molecule containing both a nucleophilic center (e.g., an enolate) and a leaving group (e.g., a halide) positioned for intramolecular cyclization.

-

Catalyst: A palladium catalyst, such as Pd(PPh₃)₄.

-

Base: A base is often required to generate the nucleophile in situ (e.g., a potassium or sodium base).

-

General Procedure: The substrate is dissolved in an appropriate aprotic solvent (e.g., THF, toluene). The palladium catalyst and the base are added, and the mixture is heated to reflux under an inert atmosphere. The reaction progress is monitored by TLC. Upon completion, the reaction is worked up, and the product is purified by chromatography.

Biological Activity and Mechanism of Action

This compound and its derivatives have been reported to possess biological activity, with a particular focus on their potential as anticancer agents.

Anticancer Activity

Studies have indicated that this compound and its N-methyl derivative exhibit modest anticancer activity.[2] While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively documented in publicly available literature, the potential for this class of compounds in oncology is an active area of research. A synthetic analogue of this compound has been shown to have a tenfold improvement in anticancer activity compared to the natural product.[2]

Induction of Ferroptosis

A significant finding is that a synthetic analogue of this compound exerts its anticancer effects by inducing ferroptosis.[2] Ferroptosis is a form of programmed cell death characterized by the iron-dependent accumulation of lipid peroxides. This mechanism is distinct from apoptosis and represents a promising new avenue for cancer therapy, particularly for tumors that are resistant to traditional apoptosis-inducing agents.

The general mechanism of ferroptosis induction involves the following key steps:

-

Inhibition of System Xc-: This transporter imports cystine, a precursor for the antioxidant glutathione (GSH).

-

Depletion of Glutathione (GSH): Reduced GSH levels impair the function of glutathione peroxidase 4 (GPX4).

-

Inactivation of GPX4: GPX4 is a key enzyme that detoxifies lipid peroxides. Its inactivation leads to the accumulation of these damaging species.

-

Iron-Dependent Lipid Peroxidation: In the presence of iron, lipid hydroperoxides are converted to toxic lipid radicals, leading to membrane damage and cell death.

Signaling Pathways

The precise signaling pathways modulated by this compound are not yet fully elucidated. However, the induction of ferroptosis by a this compound analogue suggests an interaction with pathways that regulate iron metabolism, lipid peroxidation, and antioxidant defense. Further research is needed to identify the specific molecular targets of this compound and to map its effects on cellular signaling cascades such as the MAPK and PI3K/Akt pathways, which are known to be involved in cell survival and death.

Visualizations

Synthetic Workflow

Caption: Generalized workflow for the total synthesis of (+)-Vellosimine.

Ferroptosis Induction Pathway

Caption: Proposed mechanism of ferroptosis induction by a this compound analogue.

Conclusion

This compound remains a molecule of significant interest due to its challenging synthesis and emerging biological activities. The development of various total synthesis routes has not only demonstrated the ingenuity of modern synthetic chemistry but also provided access to this rare natural product for further investigation. The discovery of its modest anticancer activity and the potent ferroptosis-inducing capabilities of a synthetic analogue open up new avenues for the development of novel cancer therapeutics. Future research will likely focus on elucidating the specific molecular targets and signaling pathways of this compound, as well as on the design and synthesis of more potent analogues with improved pharmacological profiles. This in-depth guide serves as a foundational resource for scientists and researchers dedicated to advancing the fields of natural product synthesis and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. General approach for the synthesis of sarpagine indole alkaloids. Enantiospecific total synthesis of (+)-vellosimine, (+)-normacusine B, (-)-alkaloid Q3, (-)-panarine, (+)-Na-methylthis compound, and (+)-Na-methyl-16-epipericyclivine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. General approach for the synthesis of sarpagine/ajmaline indole alkaloids. Stereospecific total synthesis of the sarpagine alkaloid (+)-vellosimine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Biological Role of Vellosimine in Plant Metabolism

Disclaimer: Scientific literature extensively covers the synthesis and occurrence of the sarpagine alkaloid Vellosimine in plant families such as Apocynaceae and Gelsemiaceae. However, detailed studies specifically elucidating its definitive biological role, metabolic pathways, and signaling cascades within these plants are not extensively available in the public domain. This guide, therefore, synthesizes the current understanding of sarpagine and indole alkaloids to infer the probable biological functions of this compound, supported by established methodologies for alkaloid research.

Introduction

This compound is a monoterpenoid indole alkaloid belonging to the sarpagine class, characterized by a complex polycyclic structure.[1] These alkaloids are predominantly found in the Apocynaceae and Gelsemiaceae plant families, which are rich sources of bioactive secondary metabolites.[2] While the pharmacological properties of many sarpagine alkaloids are well-documented, their endogenous roles in plant physiology and metabolism are less understood. It is widely believed that, like other alkaloids, this compound primarily functions as a defense compound against herbivores and pathogens.[1] This guide provides a detailed overview of the inferred biological role of this compound, its plausible biosynthetic pathway, potential signaling involvement, and the experimental protocols required for its study.

Data Presentation: Quantitative Analysis of Related Sarpagine Alkaloids

| Plant Species | Plant Part | Alkaloid(s) | Concentration (mg/g dry weight) | Reference |

| Rauwolfia serpentina | Root | Total Crude Alkaloids | 0.416 | [3] |

| Rauwolfia serpentina | Leaf | Total Crude Alkaloids | 0.217 | [3] |

| Rauwolfia serpentina | Root | Reserpine | >0.955 | [4] |

| Rauwolfia serpentina | Root | Ajmaline | 0.817 | [4] |

| Rauwolfia serpentina | Root | Yohimbine | 0.584 | [4] |

| Rauwolfia serpentina | Leaf | Ajmalicine | 0.753 | [4] |

Biological Role: A Defense Strategy

The primary biological role of this compound in plants is likely associated with defense against a wide array of biological threats. Alkaloids are known to be potent deterrents and toxins to herbivores and can exhibit antimicrobial and allelopathic properties.

-

Anti-herbivore Defense: The bitter taste and toxicity of alkaloids can deter feeding by insects and larger herbivores.

-

Antimicrobial Activity: this compound and related alkaloids may inhibit the growth of pathogenic fungi and bacteria, thus protecting the plant from various diseases.

-

Allelopathy: The release of alkaloids into the soil can inhibit the germination and growth of competing plant species.

The production and accumulation of these defense compounds are often induced by biotic or abiotic stress, suggesting a dynamic role in the plant's interaction with its environment.

Mandatory Visualization: Biosynthetic and Signaling Pathways

The biosynthesis of sarpagine alkaloids, including this compound, is a complex process originating from the shikimate and MEP pathways. The core structure is derived from the condensation of tryptamine and secologanin. While the exact enzymatic steps for this compound are not fully elucidated, a plausible pathway can be constructed based on the known biosynthesis of related indole alkaloids.

The production of defense compounds like this compound is likely regulated by a complex signaling network initiated by the recognition of a threat. This generalized diagram illustrates how a plant might perceive a threat and transduce the signal to activate defense responses, including alkaloid biosynthesis.

Experimental Protocols

The study of this compound in plant metabolism requires robust experimental protocols for its extraction, purification, and quantification. The following are detailed methodologies adapted from established procedures for indole alkaloids.

This protocol describes a general method for the extraction of alkaloids from fresh or dried plant tissues.

Materials:

-

Plant tissue (e.g., leaves, roots, bark)

-

Liquid nitrogen

-

Methanol (or ethanol)

-

Hydrochloric acid (HCl)

-

Ammonium hydroxide (NH₄OH)

-

Dichloromethane (DCM) or Chloroform

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Mortar and pestle or blender

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

Filter paper

Procedure:

-

Sample Preparation: Freeze fresh plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle. Dried plant material can be ground directly.

-

Acidic Extraction: Suspend the powdered plant material in methanol containing 1% HCl (e.g., 10 mL of solvent per 1 g of tissue).

-

Maceration: Stir or sonicate the mixture for 1-2 hours at room temperature.

-

Filtration and Re-extraction: Filter the mixture through filter paper. The remaining plant material can be re-extracted 2-3 times with the acidic methanol to ensure complete extraction.

-

Solvent Evaporation: Combine the filtrates and evaporate the methanol under reduced pressure using a rotary evaporator until a concentrated aqueous extract remains.

-

Acid-Base Partitioning:

-

Adjust the pH of the aqueous extract to ~9-10 with ammonium hydroxide.

-

Partition the basified extract with an equal volume of DCM or chloroform in a separatory funnel.

-

Repeat the partitioning 3-4 times, collecting the organic layers.

-

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to dryness to obtain the crude alkaloid extract.

For cleaner samples for analysis, the crude extract can be purified using SPE.

Materials:

-

Crude alkaloid extract

-

SPE cartridge (e.g., C18 or silica)

-

Methanol

-

Water

-

Appropriate elution solvents (e.g., methanol/water mixtures with or without acid/base)

Procedure:

-

Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions (e.g., with methanol followed by water).

-

Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the conditioned cartridge.

-

Washing: Wash the cartridge with a weak solvent to remove non-polar impurities.

-

Elution: Elute the alkaloids with a stronger solvent or a gradient of solvents. Collect the fractions.

-

Analysis: Analyze the fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

HPLC is a standard method for the quantification of specific alkaloids.

Instrumentation and Conditions (Example):

-

HPLC System: A standard HPLC system with a UV or Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by the UV spectrum of a this compound standard (typically in the range of 220-280 nm for indole alkaloids).

-

Standard Curve: Prepare a series of standard solutions of purified this compound of known concentrations to generate a standard curve for quantification.

Procedure:

-

Dissolve the purified alkaloid extract in the mobile phase.

-

Inject a known volume of the sample into the HPLC system.

-

Identify the peak corresponding to this compound by comparing the retention time with that of a pure standard.

-

Quantify the amount of this compound in the sample by integrating the peak area and comparing it to the standard curve.

Conclusion

While direct evidence for the specific biological role of this compound in plant metabolism remains to be fully elucidated, its classification as a sarpagine alkaloid strongly suggests a primary function in plant defense. The biosynthetic and signaling pathways presented here provide a theoretical framework for understanding its production and regulation. The detailed experimental protocols offer a practical guide for researchers aiming to investigate this compound and other indole alkaloids. Further research, including metabolomic and transcriptomic studies of this compound-producing plants under various stress conditions, is necessary to definitively uncover the intricate roles of this complex molecule in plant life.

References

- 1. Structure units oriented approach towards collective synthesis of sarpagine-ajmaline-koumine type alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sarpagine and related alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ALKALOIDS ANALYSIS IN ROOT AND LEAF FRACTIONS OF SARPAGANDHA (RAUWOLFIA SERPENTINA) [arccjournals.com]

- 4. chemistryjournal.in [chemistryjournal.in]

Vellosimine Stereochemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vellosimine, a sarpagine indole alkaloid, possesses a complex pentacyclic structure with multiple stereocenters, making its stereochemistry a critical aspect of its chemical identity and biological activity. This technical guide provides a comprehensive overview of the stereochemistry and absolute configuration of this compound, drawing upon data from enantioselective total synthesis, chiroptical measurements, and advanced spectroscopic techniques. Detailed experimental protocols for key stereochemical determinations are provided, and logical workflows for establishing the absolute configuration are visualized.

Introduction

This compound is a naturally occurring monoterpenoid indole alkaloid isolated from various plant species, including Geissospermum vellosii. Its intricate molecular architecture, characterized by a rigid indole-fused azabicyclo[3.3.1]nonane core, has made it a compelling target for synthetic chemists and a subject of interest for medicinal chemists. The precise three-dimensional arrangement of its atoms—its stereochemistry—is fundamental to its interaction with biological targets. This document serves as a detailed resource on the elucidation and confirmation of the stereochemical features of this compound.

Absolute Configuration and Enantiomers

This compound exists as a pair of enantiomers, (+)-vellosimine and (-)-vellosimine. The absolute configuration of the naturally occurring enantiomer has been determined to be (+)-vellosimine. This was unequivocally established through enantiospecific total synthesis, starting from chiral precursors of known absolute configuration, such as D-(+)-tryptophan. The IUPAC name for (+)-vellosimine, which systematically describes its absolute stereochemistry, is (1S,12S,13R,14R,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carbaldehyde[1].

The synthesis of (-)-vellosimine has also been achieved, confirming its enantiomeric relationship with the natural product. The physical properties of enantiomers are identical, except for their interaction with plane-polarized light.

Quantitative Chiroptical Data

The primary quantitative measure of the stereochemistry of this compound is its specific optical rotation. This property is a direct consequence of the molecule's chirality and is a crucial parameter for characterizing and differentiating its enantiomers.

| Enantiomer | Specific Rotation ([α]D) | Concentration (c) | Solvent | Temperature (°C) | Reference |

| (-)-Vellosimine | -42° | 0.93 g/100 mL | N/A | 20 | [2] |

| (+)-Vellosimine | +42° (inferred) | N/A | N/A | N/A |

Note: The specific rotation for (+)-vellosimine is inferred based on the principle that enantiomers have equal and opposite optical rotations. While specific values for (+)-vellosimine have been reported in the context of synthetic efforts, the value for the closely related derivative, (+)-Na-methyl-16-epipericyclivine, is [α]D +22.8 (c 0.50, CHCl3)[3].

Experimental Determination of Stereochemistry

The determination of this compound's stereochemistry relies on a combination of techniques, with total synthesis being the cornerstone. Advanced spectroscopic methods provide crucial data on the relative stereochemistry of the molecule.

Enantioselective Total Synthesis

The absolute configuration of (+)-vellosimine was definitively established through its enantiospecific total synthesis from D-(+)-tryptophan methyl ester. Key stereochemistry-defining steps in these syntheses include the asymmetric Pictet-Spengler reaction and stereocontrolled Dieckmann cyclization[3]. The logical workflow for this determination is outlined below.

Caption: Workflow for establishing the absolute configuration of (+)-vellosimine.

A representative experimental protocol for a key step in the synthesis of the this compound core is the Fischer indolization.

Experimental Protocol: Fischer Indolization for this compound Synthesis [2]

-

Reaction Setup: A solution of the precursor diketone (e.g., (±)-(E)-3-Ethylidenetetrahydro-2H-2,6-methanoquinolizine-1,7-(6H,8H)-dione, 40 mg, 0.195 mmol) is prepared in dry ethanol (2.0 mL).

-

Reagent Addition: The corresponding phenylhydrazine (free base or hydrochloride salt, 2.5 equivalents) is added to the solution.

-

Reflux: The reaction mixture is refluxed overnight under an inert atmosphere.

-

Workup: The mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

Cyclization: The residue is redissolved in dry methanol (2.5 mL), followed by the slow addition of acetyl chloride (0.17 mL). The reaction mixture is then refluxed overnight.

-

Purification: After cooling, the product is purified by column chromatography to yield the this compound core.

X-ray Crystallography

Experimental Protocol: Single Crystal X-ray Diffraction (General)

-

Crystal Growth: Single crystals of the analyte are grown by slow evaporation of a suitable solvent, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected using a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and the electron density map of the molecule. The structure is then solved and refined to obtain the precise atomic coordinates, from which the absolute configuration can be determined (often using the Flack parameter).

NMR Spectroscopy: NOE Analysis

Nuclear Overhauser Effect (NOE) spectroscopy is a powerful NMR technique for determining the spatial proximity of atoms within a molecule, which is crucial for establishing relative stereochemistry. In the context of this compound and its synthetic precursors, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments have been used to confirm the stereochemical relationships between key protons. For example, in a pentacyclic intermediate for sarpagine alkaloids, NOESY correlations between H-16, H-14, and H-15 were used to establish the β-orientation of H-16[4].

Caption: Workflow for NOESY-based stereochemical analysis.

Experimental Protocol: 2D NOESY (General)

-

Sample Preparation: A solution of the purified compound is prepared in a deuterated solvent (e.g., CDCl3, acetone-d6) at an appropriate concentration for NMR analysis.

-

Acquisition: A 2D NOESY pulse sequence is run on a high-field NMR spectrometer. The mixing time is a critical parameter and is optimized to allow for the buildup of NOE signals.

-

Processing: The acquired free induction decay (FID) is processed using appropriate software, involving Fourier transformation in both dimensions, phase correction, and baseline correction.

-

Analysis: The resulting 2D spectrum is analyzed for cross-peaks that are not on the diagonal. The presence of a cross-peak between two proton signals indicates that these protons are close in space. The intensity of the cross-peak is inversely proportional to the sixth power of the distance between the protons.

Conclusion

References

- 1. This compound | C19H20N2O | CID 11266327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A Short Synthesis of this compound and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. General approach for the synthesis of sarpagine indole alkaloids. Enantiospecific total synthesis of (+)-vellosimine, (+)-normacusine B, (-)-alkaloid Q3, (-)-panarine, (+)-Na-methylthis compound, and (+)-Na-methyl-16-epipericyclivine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure units oriented approach towards collective synthesis of sarpagine-ajmaline-koumine type alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

Chiroptical Properties of (+)-Vellosimine and (-)-Vellosimine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chiroptical properties of the enantiomeric pair, (+)-Vellosimine and (-)-Vellosimine. Vellosimine, a sarpagine indole alkaloid, possesses a chiral structure leading to distinct interactions with polarized light and biological systems. This guide details the available quantitative data, experimental methodologies, and potential implications for drug development.

Introduction to this compound and Chirality

This compound is a naturally occurring alkaloid found in various plant species. Its complex molecular architecture features multiple stereocenters, resulting in the existence of two non-superimposable mirror-image forms: (+)-Vellosimine and (-)-Vellosimine. These enantiomers exhibit identical physical properties in an achiral environment but differ in their interaction with plane-polarized light and often display distinct pharmacological profiles. Understanding the chiroptical properties is crucial for the stereoselective synthesis, analysis, and evaluation of the biological activity of each enantiomer.

Quantitative Chiroptical Data

The primary chiroptical property that has been experimentally determined for this compound is its specific rotation.

| Compound | Specific Rotation ([α]D20) | Concentration (c) | Solvent |

| (-)-Vellosimine | -42° | 0.93 g/100 mL | Not Specified |

| (+)-Vellosimine | +42° (inferred) | 0.93 g/100 mL | Not Specified |

Note: The value for (+)-Vellosimine is inferred based on the principle that enantiomers exhibit equal and opposite optical rotation.

Currently, specific experimental data for other chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for the individual enantiomers of this compound are not available in the public domain.

Experimental Protocols

Measurement of Specific Rotation

The specific rotation of (-)-Vellosimine was determined using a polarimeter. The general procedure for such a measurement is as follows:

Instrumentation: A KRÜSS P3001RS automatic digital polarimeter was used for the measurement.

Procedure:

-

Sample Preparation: A solution of the purified compound is prepared by dissolving a known mass of the substance in a specific volume of a suitable solvent. For (-)-Vellosimine, the concentration was 0.93 g/100 mL.

-

Wavelength: The measurement is performed using monochromatic light, typically the sodium D-line at a wavelength of 589 nm.

-

Temperature Control: The temperature of the sample is maintained at a constant value, in this case, 20°C.

-

Measurement: The prepared solution is placed in a polarimeter cell of a known path length. The instrument then measures the angle of rotation of the plane-polarized light as it passes through the solution.

-

Calculation: The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) where:

-

α is the observed optical rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in grams per milliliter (g/mL) or grams per 100 milliliters (g/100mL).

-

The experimental workflow for determining specific rotation is outlined in the following diagram:

Biological Activity and Stereoselectivity

While the diverse biological properties of sarpagine alkaloids are well-documented, specific studies delineating the differential activities of (+)- and (-)-Vellosimine are limited. Research has indicated that natural this compound and its N-methyl derivative possess modest anticancer activity. Further investigations into a synthetic derivative have suggested that its antiproliferative effects are mediated through the induction of ferroptosis.

However, these studies do not distinguish between the activities of the individual enantiomers. In drug development, it is a well-established principle that enantiomers can have significantly different pharmacological and toxicological profiles due to their stereospecific interactions with chiral biological targets such as enzymes and receptors. The differential interaction of enantiomers with a chiral receptor is a cornerstone of modern pharmacology.

The logical relationship for investigating the stereoselective biological activity of this compound enantiomers can be visualized as follows:

Vellosimine and its Crucial Role as a Branch-Point Intermediate in Ajmaline Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract